molecular formula C22H20N7O11P B133681 [3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate CAS No. 142629-84-3

[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate

Cat. No. B133681
M. Wt: 589.4 g/mol
InChI Key: SZNPXGNCMDBAAE-XUVXKRRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AMPPNP and is a non-hydrolyzable analog of ATP. It is a potent activator of many ATP-dependent enzymes and has been used in various biochemical and physiological studies.

Mechanism Of Action

AMPPNP is a non-hydrolyzable analog of ATP, which means that it cannot be broken down by enzymes that normally hydrolyze ATP. This property makes AMPPNP a potent activator of ATP-dependent enzymes. AMPPNP binds to the active site of these enzymes and induces a conformational change that leads to their activation.

Biochemical And Physiological Effects

AMPPNP has been shown to have a number of biochemical and physiological effects. It has been shown to activate ATP-dependent enzymes such as myosin ATPase, DNA polymerase, and RNA polymerase. It has also been shown to stimulate the release of neurotransmitters in the brain and to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using AMPPNP in lab experiments is its ability to activate ATP-dependent enzymes. This property makes it a valuable tool in studying various biochemical and physiological processes. However, one of the limitations of using AMPPNP is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research on AMPPNP. One area of research is the development of new analogs of AMPPNP that have improved properties such as increased stability and reduced toxicity. Another area of research is the study of the potential therapeutic applications of AMPPNP, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further research to understand the mechanism of action of AMPPNP and its effects on various biological processes.

Synthesis Methods

The synthesis of AMPPNP is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing AMPPNP is the reaction of 2',3'-O-isopropylidene adenosine with 5-methyl-2,4-dioxypyrimidine-1-ol in the presence of triethylamine. The resulting product is then treated with phosphoryl chloride to yield the phosphate ester. The final step involves the introduction of azide using sodium azide and copper sulfate.

Scientific Research Applications

AMPPNP has been widely used in scientific research as an activator of ATP-dependent enzymes. It has been used in studies related to muscle contraction, cell division, and DNA replication. AMPPNP has been shown to activate myosin ATPase, which is involved in muscle contraction. It has also been used to study the role of ATP in cell division and DNA replication.

properties

CAS RN

142629-84-3

Product Name

[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate

Molecular Formula

C22H20N7O11P

Molecular Weight

589.4 g/mol

IUPAC Name

[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate

InChI

InChI=1S/C22H20N7O11P/c1-13-11-27(22(31)24-21(13)30)20-10-18(25-26-23)19(38-20)12-37-41(36,39-16-6-2-14(3-7-16)28(32)33)40-17-8-4-15(5-9-17)29(34)35/h2-9,11,18-20H,10,12H2,1H3,(H,24,30,31)

InChI Key

SZNPXGNCMDBAAE-XUVXKRRUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])N=[N+]=[N-]

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])N=[N+]=[N-]

synonyms

3'-azidothymidine-5'-bis(4-nitrophenyl)phosphate
AZT-BNPP

Origin of Product

United States

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